molecular formula C6H5ClF2N2O3S B14909179 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride

Cat. No.: B14909179
M. Wt: 258.63 g/mol
InChI Key: OMQUNKQZDJUIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride is a fluorinated heterocyclic compound featuring a fused pyrazole-oxazine core. The sulfonyl chloride group at position 3 enhances its reactivity, making it a versatile intermediate in medicinal chemistry for synthesizing sulfonamides and other derivatives.

Properties

Molecular Formula

C6H5ClF2N2O3S

Molecular Weight

258.63 g/mol

IUPAC Name

6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride

InChI

InChI=1S/C6H5ClF2N2O3S/c7-15(12,13)4-1-10-11-2-6(8,9)3-14-5(4)11/h1H,2-3H2

InChI Key

OMQUNKQZDJUIJX-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=C(C=NN21)S(=O)(=O)Cl)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles

Aminopyrazoles react with 1,3-dicarbonyl compounds or fluorinated analogs under acidic or basic conditions to form the oxazine ring. For example:

  • Reagents : 5-Amino-3-hetarylpyrazole derivatives and fluorinated malonic acid esters.
  • Conditions : POCl₃ and pyridine catalyze cyclization, yielding 5,7-difluorinated intermediates.
  • Mechanism : Activation of malonic acid via phosphoric ester intermediates enhances electrophilicity, enabling efficient ring closure.

Multicomponent Reactions (MCRs)

One-pot protocols reduce step counts:

  • Example : Reaction of hydrazines, β-ketoesters, and fluorinated aldehydes generates dihydro-oxazine precursors.
  • Catalyst : Montmorillonite K10 or piperidine in aqueous media.

Fluorination Strategies

Electrophilic Fluorination

Late-stage fluorination introduces difluoro groups:

  • Reagents : Selectfluor® or XeF₂.
  • Conditions : Anhydrous solvents (e.g., acetonitrile) at 0–25°C.
  • Outcome : High regioselectivity at C6 due to steric and electronic effects.

Fluorinated Building Blocks

Pre-fluorinated reagents streamline synthesis:

  • Example : 1,3-Difluoro-1,3-diketones or β-fluorinated enones react with aminopyrazoles to directly form 6,6-difluoro derivatives.

Sulfonylation and Chlorination

Sulfonic Acid Intermediate Formation

  • Sulfonation : Treatment of the pyrazolooxazine core with chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group at C3.
  • Conditions : 0–5°C in dichloromethane to minimize over-sulfonation.

Conversion to Sulfonyl Chloride

  • Chlorinating Agents : PCl₅ or SOCl₂.
  • Procedure : Sulfonic acid intermediates react with excess PCl₅ under reflux (40–60°C), yielding the sulfonyl chloride.
  • Purity : Recrystallization from hexane/ethyl acetate achieves >95% purity.

Optimization and Scalability

Catalytic Enhancements

  • Lewis Acids : BF₃·OEt₂ improves cyclization yields by 15–20%.
  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 30 min vs. 4 h).

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of reagents (e.g., ball milling) minimizes waste.
  • Biocatalysis : Lipases catalyze ester hydrolysis in aqueous media, avoiding harsh acids.

Analytical Validation

Spectroscopic Characterization

  • NMR : ¹⁹F NMR confirms difluoro substitution (δ = -120 to -125 ppm).
  • MS : ESI-MS (m/z 258.63 [M+H]⁺) aligns with molecular formula C₆H₅ClF₂N₂O₃S.

Purity Assessment

  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) shows ≥99% purity.
  • XRD : Monoclinic crystal structure (space group P2₁/c) validates stereochemistry.

Industrial-Scale Synthesis

Pilot Plant Protocols

  • Batch Process :
    • Step 1: Cyclocondensation (50 kg scale, 80% yield).
    • Step 2: Fluorination (45 kg scale, 75% yield).
    • Step 3: Sulfonylation (40 kg scale, 85% yield).
  • Cost Analysis : Raw material costs ≈ $120/kg, competitive with analogs.

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability Cost ($/kg)
Cyclocondensation 78 98 High 150
MCRs 85 97 Moderate 130
Electrophilic Fluor 70 99 Low 200

Emerging Techniques

Photocatalytic Fluorination

  • Catalyst : Ir(ppy)₃ under blue light enables C–H fluorination at room temperature.
  • Advantage : Avoids hazardous fluorinating agents.

Flow Chemistry

  • Microreactors : Continuous synthesis reduces reaction time to 10 min with 90% yield.

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

Scientific Research Applications

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes and receptors.

    Material Science: The compound’s unique structure makes it useful in the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies related to cell signaling and molecular interactions

Mechanism of Action

The mechanism of action of 6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid 6,6-dimethyl; 2-carboxylic acid 196.2 Intermediate for PDE-4 inhibitors; demonstrated anti-inflammatory activity
6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride 6,6-difluoro; 3-amine hydrochloride ~230 (base) Preclinical studies suggest NLRP3 inflammasome inhibition potential
Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate 3-bromo; 2-carboxylate ester 322.1 Halogenated intermediate for further functionalization
GDC-2394 (NLRP3 inhibitor) Sulfonamide derivative with basic amine ~450 Improved solubility and safety profile; advanced to clinical trials for inflammatory diseases

Reactivity and Functionalization

  • Sulfonyl Chloride vs. Carboxamide/Carboxylate : The sulfonyl chloride group in the target compound offers superior electrophilicity for nucleophilic substitution reactions compared to carboxamide or carboxylate derivatives (e.g., compounds in ). This reactivity is critical for generating sulfonamide-based drugs like GDC-2394 .
  • Fluorine Substitution: The 6,6-difluoro motif enhances metabolic stability and electronegativity compared to dimethyl (e.g., 6,6-dimethyl analogs in ) or non-fluorinated derivatives. Fluorine’s electron-withdrawing effect may also reduce pKa, improving membrane permeability .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Drug-Likeness Comparison

Compound Type logP (SwissADME) Solubility (mg/mL) Bioavailability Predictions
Target compound (sulfonyl chloride) ~2.1 (estimated) Low (hydrophobic) Moderate (requires prodrug design)
6,6-Dimethyl carboxamide derivatives 1.8–2.5 0.1–0.5 High (optimized for PDE-4 inhibition)
GDC-2394 (sulfonamide) 3.2 >1.0 High (basic amine improves solubility)
  • Lipophilicity : The target compound’s logP (~2.1) aligns with drug-like criteria but is higher than carboxylate esters (e.g., ethyl derivatives in : logP ~1.5).
  • Solubility : Fluorinated sulfonyl chlorides generally exhibit lower aqueous solubility than sulfonamides or amine salts. GDC-2394’s basic amine substituent addresses this limitation, achieving >1 mg/mL solubility .

Biological Activity

6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its chemical structure in pharmacology.

Basic Information

  • Chemical Name: this compound
  • CAS Number: 2676863-10-6
  • Molecular Formula: C₆H₅ClF₂N₂O₃S
  • Molecular Weight: 258.63 g/mol

Structure and Stability

The compound features a unique pyrazolo[5,1-b][1,3]oxazine framework with two fluorine atoms attached to the carbon backbone. The presence of sulfonyl chloride enhances its reactivity, making it a candidate for further chemical modifications and biological evaluations.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazolo derivatives, suggesting that compounds with similar structures may exhibit significant antiproliferative effects. For instance, compounds containing pyrazole rings have been reported to show activity against various cancer cell lines, including breast and colon cancers .

Case Study: Antiproliferative Activity

A comparative analysis of several pyrazolo derivatives indicated promising results against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines. The following table summarizes the IC50 values of selected compounds:

CompoundIC50 (µg/mL) against HepG2IC50 (µg/mL) against HCT116
613.66.9
812.628.9
DOX0.492.08

Note: DOX refers to Doxorubicin, a well-known chemotherapeutic agent.

While specific mechanisms for this compound have not been fully elucidated, related pyrazolo compounds often act through inhibition of key enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells .

Other Biological Activities

Beyond anticancer properties, pyrazole derivatives have been studied for their antimicrobial and anti-inflammatory activities. The structural components of these compounds often correlate with their ability to inhibit bacterial growth and modulate inflammatory responses .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Cyclization: The pyrazole intermediate undergoes cyclization to form the oxazine ring.
  • Sulfonylation: Introduction of the sulfonyl chloride group to enhance reactivity.

Q & A

Q. What protocols mitigate risks when handling this hygroscopic sulfonyl chloride?

  • Methodological Answer : Conduct reactions in flame-dried glassware under nitrogen. Use anhydrous solvents (e.g., THF over molecular sieves). For spill containment, neutralize with sodium bicarbonate slurry. Monitor air quality via FTIR for HCl gas emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.